molecular formula C19H19Cl2N3O2 B2769367 N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide CAS No. 1423611-32-8

N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2769367
CAS No.: 1423611-32-8
M. Wt: 392.28
InChI Key: NQFGCFBKSVPSMY-UHFFFAOYSA-N
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Description

N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features both azepane and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method is advantageous due to its broad reaction scope and the use of CO2 as a byproduct, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or the pyridine moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The azepane ring can interact with enzyme active sites, inhibiting their function, while the pyridine moiety can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and pyridine-based molecules, such as:

Uniqueness

What sets N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide apart is its combination of azepane and pyridine moieties, which provides a unique set of chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-16-11-14(12-22-17(16)21)18(25)23-15-7-5-13(6-8-15)19(26)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFGCFBKSVPSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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